molecular formula C6H13N3O2 B11925469 4-Hydroxypiperidine-1-carbohydrazide CAS No. 1094769-69-3

4-Hydroxypiperidine-1-carbohydrazide

Cat. No.: B11925469
CAS No.: 1094769-69-3
M. Wt: 159.19 g/mol
InChI Key: KETXTFVQMMRVAD-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-carbohydrazide is a chemical compound with the molecular formula C6H13N3O2 and a molecular weight of 159.19 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-1-carbohydrazide typically involves the reaction of 4-hydroxypiperidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Hydroxypiperidine+Hydrazine HydrateThis compound\text{4-Hydroxypiperidine} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} 4-Hydroxypiperidine+Hydrazine Hydrate→this compound

The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization from a suitable solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-1-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-1-carbohydrazide involves its interaction with specific molecular targets. For example, in its role as an antitumor agent, it may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its hydroxyl and hydrazide groups make it a versatile intermediate in the synthesis of various biologically active molecules .

Properties

CAS No.

1094769-69-3

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

4-hydroxypiperidine-1-carbohydrazide

InChI

InChI=1S/C6H13N3O2/c7-8-6(11)9-3-1-5(10)2-4-9/h5,10H,1-4,7H2,(H,8,11)

InChI Key

KETXTFVQMMRVAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)NN

Origin of Product

United States

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